(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide
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Overview
Description
- (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide is a chemical compound with a complex structure.
- It contains a furan ring, a phenyl group, and a sulfonamide moiety.
- The compound’s stereochemistry is specified as (E) , indicating that the substituents are on opposite sides of the double bond.
Synthesis Analysis
- The synthesis of this compound involves several steps, including the condensation of appropriate precursors.
- Detailed synthetic routes and reaction conditions would need to be explored in relevant research papers.
Molecular Structure Analysis
- The molecular structure of (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide can be determined using X-ray crystallography or other spectroscopic techniques.
- The arrangement of atoms, bond lengths, and angles can provide insights into its properties.
Chemical Reactions Analysis
- Investigating how this compound reacts with other reagents can reveal its reactivity and potential applications.
- Literature sources may provide information on its behavior under various conditions.
Physical And Chemical Properties Analysis
- This includes information on solubility, melting point, boiling point, and stability.
- Experimental data from research papers can provide valuable insights.
Scientific Research Applications
Furan Derivatives in Biomass Conversion and Sustainable Chemistry
Furan derivatives, due to their versatility and reactivity, are pivotal in converting plant biomass into valuable chemicals. They serve as platform chemicals for creating sustainable polymers, fuels, and functional materials. Studies highlight the conversion of biomass to furans like 5-hydroxymethylfurfural (HMF) and its further transformation into a myriad of industrial chemicals, underlining the role of furans in the green chemical industry and sustainable applications (Chernyshev et al., 2017).
Biocatalysis and the Valorization of Furans
Biocatalysis emerges as a promising approach for the selective modification of inherently unstable furan compounds, including furfural and HMF. This method exploits the selectivity of enzymes under mild conditions, offering a green alternative to chemical transformations. The valorization of furans through biocatalysis could lead to the development of novel biochemicals with reduced ecological footprints, showcasing the potential of furans in biotechnological applications (Domínguez de María & Guajardo, 2017).
Furan-Based Materials in Advanced Applications
The incorporation of furan derivatives into polymers and materials science is highlighted by their use in self-healing materials and drug delivery systems. Furan groups, utilized in Diels-Alder reactions, contribute to the development of polymers with the ability to repair themselves, indicating furan derivatives' potential in creating innovative materials with enhanced durability and longevity (Liu & Chuo, 2013).
Furan Derivatives in Drug Design and Medical Chemistry
Furan derivatives play a critical role in medicinal chemistry, particularly in the design of bioactive molecules. Their incorporation into nucleobases and nucleosides has led to the development of compounds with antiviral, antitumor, and antimycobacterial properties. This underscores the importance of furan derivatives in synthesizing new therapeutic agents, opening pathways for novel drug development (Ostrowski, 2022).
Safety And Hazards
- Safety data sheets (SDS) should be consulted for specific safety information.
- Precautions include avoiding skin and eye contact, ensuring proper ventilation, and handling with care.
Future Directions
- Further research could explore its biological activity, potential applications, and optimization for specific purposes.
- Investigating its stability, toxicity, and pharmacokinetics would be essential.
properties
IUPAC Name |
(E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-14(15-7-4-11-20-15)8-10-16-21(18,19)12-9-13-5-2-1-3-6-13/h1-7,9,11-12,14,16-17H,8,10H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLPFJIPUQMALN-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide |
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